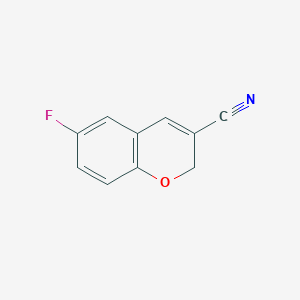
6-fluoro-2H-chromene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-fluoro-2H-chromene-3-carbonitrile is a useful research compound. Its molecular formula is C10H6FNO and its molecular weight is 175.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Applications
6-Fluoro-2H-chromene-3-carbonitrile is recognized for its role as an intermediate in the synthesis of various bioactive compounds. Notably, it has been employed in the synthesis of:
- Nebivolol : A beta-blocker used for treating hypertension and heart failure. The synthesis pathway involves converting 6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde into nebivolol, highlighting the compound's significance as a precursor in cardiovascular therapies .
- Anticancer Agents : Research indicates that derivatives of 6-fluoro-2H-chromene can exhibit anticancer properties. For instance, modifications to the chromene structure may enhance selectivity and potency against various cancer cell lines .
Synthetic Chemistry
The compound serves as a versatile building block in synthetic organic chemistry. Its applications include:
- Synthesis of Heterocycles : The nitrile group in this compound allows for further functionalization, leading to the creation of diverse heterocyclic compounds. These heterocycles are crucial in developing new pharmaceuticals and agrochemicals .
- Reactions with Electrophiles : The electron-withdrawing nature of the cyano group enhances the reactivity of adjacent positions on the chromene ring, facilitating electrophilic aromatic substitution reactions. This property is exploited to introduce various functional groups, expanding the chemical library based on this scaffold .
Materials Science
In addition to its pharmaceutical applications, this compound is being explored for its potential use in materials science:
- Fluorescent Dyes : Due to its unique structural features, derivatives of this compound may serve as fluorescent probes or dyes in biological imaging applications. Their ability to fluoresce under specific conditions makes them valuable for tracking cellular processes .
Table 1: Summary of Research Findings on this compound
Case Study: Synthesis Pathway for Nebivolol
A notable synthesis pathway involves starting from 6-fluoro-3,4-dihydro-2H-chromene derivatives. The process includes several steps:
- Reduction : Utilizing sodium bis(2-methoxyethoxy)aluminium dihydride (Vitride) to reduce chromene derivatives.
- Functionalization : Introducing various functional groups through electrophilic substitution.
- Final Assembly : Completing the synthesis by coupling with other precursors to yield nebivolol.
This method demonstrates the compound's utility in producing complex pharmaceuticals efficiently while maintaining high yields and purity .
Propriétés
Numéro CAS |
133708-29-9 |
|---|---|
Formule moléculaire |
C10H6FNO |
Poids moléculaire |
175.16 g/mol |
Nom IUPAC |
6-fluoro-2H-chromene-3-carbonitrile |
InChI |
InChI=1S/C10H6FNO/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-4H,6H2 |
Clé InChI |
GBDNHRQBJXTNCR-UHFFFAOYSA-N |
SMILES canonique |
C1C(=CC2=C(O1)C=CC(=C2)F)C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














